molecular formula C23H22N2O5S B5551673 2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

2-ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

Cat. No. B5551673
M. Wt: 438.5 g/mol
InChI Key: BIISDPKVGXJLEW-ZVHZXABRSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, employing various reagents and conditions to construct the desired molecular framework. For instance, ethyl 4-chloroacetoacetate and thiophenol have been used in sulfide etherification and aminating reactions, leading to the synthesis of related compounds with significant yields (L. Dan, 2006). Such synthetic routes can provide insights into possible pathways for the synthesis of the target compound.

Molecular Structure Analysis

The determination of molecular structure is crucial for understanding the chemical behavior of a compound. Techniques such as X-ray crystallography, NMR, and IR spectroscopy are commonly employed to elucidate structural details. For related compounds, single-crystal X-ray diffraction data have confirmed molecular structures, providing a basis for inferring structural aspects of the target compound (M. Kaur et al., 2012).

Chemical Reactions and Properties

The reactivity of a compound is largely dictated by its functional groups and molecular structure. For example, ethoxy groups and thiophene moieties may undergo various reactions, including nucleophilic substitutions and electrophilic additions. The synthesis of related compounds has explored such reactivities, providing a framework for understanding the chemical behavior of the target compound (Wagnat W. Wardkhan et al., 2008).

Scientific Research Applications

Synthesis and Biological Activities

2-Ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate is involved in the synthesis of various chemical compounds with potential biological activities. Research has explored its utility in creating derivatives with antimicrobial properties. For instance, derivatives synthesized through reactions involving 2-ethoxy carbonyl methylene thiazol-4-one have been tested for antimicrobial activity against bacterial and fungal isolates, showing promising results against Escherichia coli, Xanthomonas citri, Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan et al., 2008). Similarly, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and related compounds have demonstrated significant antimicrobial and antioxidant activities, highlighting their potential pharmaceutical applications (Raghavendra et al., 2016).

Chemical Synthesis and Modification

This compound also plays a crucial role in the synthesis of various chemically significant molecules. For example, its derivatives have been used in the synthesis of dihydro-2(3H)-thiophenone derivatives, showcasing the versatility of this compound in chemical reactions and potential applications in material science and chemical engineering (Taguchi & Suhara, 1986). Furthermore, the synthesis of 1-methyl-2-phenylthiomethyl-6-bromo-5-hydroxyindole-3-ethoxycarbonyl demonstrates the compound's utility in creating complex molecules with specific properties, possibly for applications in medicinal chemistry and drug development (Dan, 2006).

Material Science and Engineering

In the field of material science, this compound's derivatives have been investigated for their potential in creating new materials. The synthesis of covalent organic frameworks (COFs) with hydrazone linkages, for example, has opened new avenues for creating highly crystalline, stable, and porous materials for applications in gas storage, separation, and catalysis (Uribe-Romo et al., 2011).

Advanced Chemical Reactions

Further studies have explored advanced chemical reactions involving this compound, such as group transfer carbonylations, which demonstrate its utility in synthesizing acyl selenides via a novel reaction pathway. This process highlights the potential for innovative synthetic methodologies in organic chemistry, offering new strategies for compound synthesis and modification (Ryu et al., 1996).

properties

IUPAC Name

[2-ethoxy-4-[(E)-[[2-(2-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-3-28-20-13-17(10-11-19(20)30-23(27)21-9-6-12-31-21)14-24-25-22(26)15-29-18-8-5-4-7-16(18)2/h4-14H,3,15H2,1-2H3,(H,25,26)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIISDPKVGXJLEW-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2C)OC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-{2-[(2-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate

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